molecular formula C12H16N2O B1334877 2-Phenyl-1-(piperazin-1-yl)ethanone CAS No. 88372-33-2

2-Phenyl-1-(piperazin-1-yl)ethanone

Cat. No. B1334877
CAS RN: 88372-33-2
M. Wt: 204.27 g/mol
InChI Key: ZIZWHGCVLFSQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Phenyl-1-(piperazin-1-yl)ethanone” is a chemical compound with the molecular formula C12H16N2O . It is also known as 2-phenyl-1-piperazin-1-ylethanone . The compound is typically a white to yellow powder or crystals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone was synthesized through the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene .


Molecular Structure Analysis

The InChI code for “2-Phenyl-1-(piperazin-1-yl)ethanone” is 1S/C12H16N2O.ClH/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H . This indicates the presence of a phenyl group, a piperazin-1-yl group, and an ethanone group in the molecule.


Physical And Chemical Properties Analysis

“2-Phenyl-1-(piperazin-1-yl)ethanone” has a molecular weight of 240.73 . It is a white to yellow powder or crystals . The compound should be stored in a refrigerator .

Scientific Research Applications

Reversible Monoacylglycerol Lipase (MAGL) Inhibitors

2-Phenyl-1-(piperazin-1-yl)ethanone: derivatives have been identified as reversible inhibitors of MAGL, an enzyme that plays a crucial role in the endocannabinoid system and is involved in various pathologies, including neurodegenerative diseases, cancer, and chronic pain . These inhibitors can activate the endocannabinoid system while limiting the side effects associated with direct receptor agonists.

Antiproliferative Activity

Derivatives of 2-Phenyl-1-(piperazin-1-yl)ethanone have shown promising antiproliferative activity on breast and ovarian cancer cell lines. This suggests potential applications in developing new treatments for these types of cancer .

Synthesis of Complex Organic Compounds

The compound serves as an intermediate in the synthesis of complex organic molecules. For example, it has been used in the synthesis of [1,1’-Biphenyl]-4-yl(4-(7-hydroxynaphthalen-1-yl)piperazin-1-yl)methanone , which may have further applications in medicinal chemistry .

Apoptosis Induction in Cancer Cells

Specific derivatives have been studied for their ability to induce apoptosis in cancer cells, such as BT-474 cells, which is a crucial mechanism for cancer treatment. The inhibition of colony formation in these cells suggests a potential application in anti-cancer therapies .

Potential Selective Serotonin Reuptake Inhibitors (SSRIs)

There is research into the use of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives, which are structurally related to 2-Phenyl-1-(piperazin-1-yl)ethanone , as potential SSRIs. These could be used to treat depression and other mental health disorders .

Chemical Fingerprinting for Drug Discovery

The compound’s derivatives can be used in computational models for drug discovery. The fingerprint-driven consensus docking approach has been utilized to identify new inhibitors, showcasing the compound’s role in the computational drug discovery process .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-phenyl-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZWHGCVLFSQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386837
Record name 1-(phenylacetyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1-(piperazin-1-yl)ethanone

CAS RN

88372-33-2
Record name 1-(phenylacetyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedures of Example 1 were followed except that phenyl acetic acid (3.4 grams, 25 mmole), piperazine (4.3 grams, 50 mmole) and 1,1,1,3,3,3-hexamethyldisilazane (4.0 grams, 25 mmole) were reacted for 5 hours under 110° C. After extraction purification, 4.2 grams of Compound 10 was obtained. Yield: 82%.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-1-(piperazin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Phenyl-1-(piperazin-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-Phenyl-1-(piperazin-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-Phenyl-1-(piperazin-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2-Phenyl-1-(piperazin-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
2-Phenyl-1-(piperazin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.